Iodo-DPA-713 is a radiolabeled compound that serves as a selective imaging agent for the translocator protein, also known as TSPO. This protein is often upregulated in activated macrophages and is a significant marker for various inflammatory conditions. Iodo-DPA-713 has garnered attention in the fields of molecular imaging and nuclear medicine, particularly for its applications in assessing inflammation related to diseases such as tuberculosis and COVID-19.
The compound is synthesized from methyl-4-methoxybenzoate through a multi-step process, with significant contributions from research conducted at institutions like Johns Hopkins University and various pharmaceutical companies. The synthesis and characterization of Iodo-DPA-713 have been documented in several studies, highlighting its potential as a non-invasive imaging biomarker for inflammation.
Iodo-DPA-713 falls under the category of radiopharmaceuticals, specifically designed for positron emission tomography (PET) imaging. It is classified as a pyrazolopyrimidine derivative and is notable for its high affinity for TSPO, making it a valuable tool in the study of inflammatory diseases.
The synthesis of Iodo-DPA-713 involves several key steps:
The synthesis typically follows a seven-step protocol that includes:
Iodo-DPA-713 has a complex molecular structure characterized by:
Molecular formula: C₁₄H₁₃I₁N₄O
Molecular weight: Approximately 334.18 g/mol
The compound exhibits specific binding properties that allow for effective visualization of macrophage activity in inflamed tissues .
Iodo-DPA-713 participates in various chemical reactions relevant to its synthesis and application:
The compound has been shown to maintain stability under physiological conditions, allowing it to effectively target inflamed tissues while minimizing background noise during imaging procedures .
Iodo-DPA-713 operates by selectively binding to TSPO, which is predominantly expressed in activated macrophages. Upon administration, the compound accumulates in areas of inflammation, allowing for visualization through PET imaging.
Studies indicate that Iodo-DPA-713 demonstrates increased uptake in inflamed tissues compared to healthy tissues, providing a clear signal for imaging . This mechanism is crucial for assessing conditions such as tuberculosis and COVID-19-related lung inflammation.
Iodo-DPA-713 has several scientific uses:
Iodo-DPA-713 synthesis employs Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril) as an oxidant for radioiodination. The reaction uses precursor N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide (Compound 3), dissolved in a mixture of acetonitrile, methanol, and phosphate-buffered saline (PBS). Optimization studies determined that a 1.5-hour incubation at room temperature with Iodogen (0.2 mg) and sodium iodide-125 (2 mCi) achieves maximal incorporation efficiency. This method minimizes side products and preserves the structural integrity of the pyrazolopyrimidine core, critical for translocator protein binding affinity [1].
Table 1: Optimized Reaction Conditions for Iodogen-Mediated Radioiodination
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Precursor (Compound 3) | 1 mg | Higher amounts reduce specific activity |
Solvent System | CH₃CN:MeOH:PBS (1:1:1) | Maximizes solubility and reaction kinetics |
Reaction Time | 90 minutes | Balances incorporation and degradation |
Temperature | Room temperature | Minimizes precursor decomposition |
Compound 3 features a phenolic hydroxyl group at the 4-position of the phenyl ring, enabling regioselective radioiodination at the ortho position. This design prevents the formation of di-iodinated byproducts and ensures consistent radiochemical yields of 44 ± 6%. The electron-donating methoxy group in the precursor N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide (DPA-713) is demethylated using boron tribromide (BBr₃) to generate Compound 3, which provides a reactive site for electrophilic iodination. This strategy achieves specific activities >51.8 GBq/μmol (1,400 mCi/μmol), essential for detecting low-abundance translocator protein targets [1] [4].
Radioiodinated DPA-713 derivatives (¹²³I, ¹²⁴I, ¹²⁵I) and the fluorinated analog [¹⁸F]DPA-714 exhibit distinct pharmacokinetic profiles:
Table 3: Pharmacokinetic Properties of Isotopic DPA-713 Variants
Isotope | Half-Life | Primary Application | Key Pharmacokinetic Feature | Reference |
---|---|---|---|---|
¹²⁵I | 60 days | Autoradiography/SPECT | High lesion retention (24h p.i.) | [4] |
¹²⁴I | 4.2 days | Longitudinal PET | Liver dose-limiting (0.92 mGy/MBq) | [7] |
¹²³I | 13 hours | Clinical SPECT | Rapid blood clearance (t₁/₂α = 5 min) | [5] |
¹⁸F | 110 minutes | Acute PET imaging | Lower brain uptake vs. iodine analogs | [9] |
The 4.2-day half-life of ¹²⁴I permits multi-day positron emission tomography imaging, capturing dynamic translocator protein expression changes in chronic diseases. In SARS-CoV-2-infected hamsters, serial ¹²⁴I-Iodo-DPA-713 positron emission tomography at days 7, 14, and 21 post-infection quantified resolving pneumonic inflammation, correlating with flow cytometry data (r = 0.94 for CD11b+ cells). Conversely, ¹⁸F-labeled analogs (half-life 110 minutes) are unsuitable for tracking inflammation resolution beyond 6 hours. The 60-day half-life of ¹²⁵I supports month-long autoradiography studies in intracerebral hemorrhage models, revealing translocator protein upregulation persisting for 5 days post-injury [5] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: